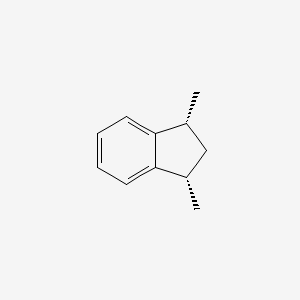
1H-Indene, 2,3-dihydro-1,3-dimethyl-, cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indene, 2,3-dihydro-1,3-dimethyl-, cis- is an organic compound with the molecular formula C₁₁H₁₄ and a molecular weight of 146.2289 g/mol . It is also known by other names such as Indan, 1,3-dimethyl-; 1,3-Dimethylindan; and 1,3-Dimethyl- (2,3-dihydroindene) . This compound is a derivative of indene, featuring two methyl groups at the 1 and 3 positions on the indene ring.
Métodos De Preparación
The synthesis of 1H-Indene, 2,3-dihydro-1,3-dimethyl-, cis- can be achieved through various synthetic routes. One common method involves the hydrogenation of 1,3-dimethylindene under specific conditions. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under a hydrogen atmosphere at elevated temperatures and pressures . Industrial production methods may involve similar hydrogenation processes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
1H-Indene, 2,3-dihydro-1,3-dimethyl-, cis- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The oxidation typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols.
Aplicaciones Científicas De Investigación
1H-Indene, 2,3-dihydro-1,3-dimethyl-, cis- has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: The compound can be utilized in the study of biological pathways and interactions, particularly in the context of its derivatives.
Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor or intermediate in the synthesis of drug candidates.
Industry: It finds use in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1H-Indene, 2,3-dihydro-1,3-dimethyl-, cis- depends on its specific application. In chemical reactions, its reactivity is influenced by the presence of the methyl groups and the indene ring structure. These features affect the compound’s ability to participate in various reactions, such as electrophilic substitution and hydrogenation. The molecular targets and pathways involved in its biological or medicinal applications would be determined by the specific context of its use .
Comparación Con Compuestos Similares
1H-Indene, 2,3-dihydro-1,3-dimethyl-, cis- can be compared with other similar compounds, such as:
1H-Indene, 2,3-dihydro-1,1-dimethyl-: This compound has two methyl groups at the 1 position, differing from the 1,3-dimethyl substitution pattern.
1H-Indene, 1,3-dimethyl-: This compound lacks the dihydro component, making it structurally distinct.
1H-Indene, 2,3-dimethyl-: Similar to the target compound but with different substitution positions.
These comparisons highlight the uniqueness of 1H-Indene, 2,3-dihydro-1,3-dimethyl-, cis- in terms of its specific substitution pattern and resulting chemical properties.
Propiedades
| 26561-33-1 | |
Fórmula molecular |
C11H14 |
Peso molecular |
146.23 g/mol |
Nombre IUPAC |
(1S,3R)-1,3-dimethyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H14/c1-8-7-9(2)11-6-4-3-5-10(8)11/h3-6,8-9H,7H2,1-2H3/t8-,9+ |
Clave InChI |
IIJUYSSJMAITHJ-DTORHVGOSA-N |
SMILES isomérico |
C[C@@H]1C[C@@H](C2=CC=CC=C12)C |
SMILES canónico |
CC1CC(C2=CC=CC=C12)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(R)-hydroxy-(5-imidazol-1-yl-2-methylphenyl)methyl]-3,5-dimethylbenzoic acid](/img/structure/B12781229.png)

